

Application Note: Comprehensive Characterization of Methyl 4-bromo-2-formylbenzoate

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Compound of Interest

Compound Name: *Methyl 4-bromo-2-formylbenzoate*

CAS No.: 1260795-42-3

Cat. No.: B1424283

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Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of **Methyl 4-bromo-2-formylbenzoate** (CAS No. 1260795-42-3), a key intermediate in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science research.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals. It outlines protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic techniques. The causality behind experimental choices and the interpretation of the resulting data are emphasized to ensure scientific integrity and reproducibility.

Introduction

Methyl 4-bromo-2-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, an aldehyde, and a bromo substituent. This specific arrangement of functional groups makes it a versatile building block, but also necessitates a multi-faceted analytical approach to

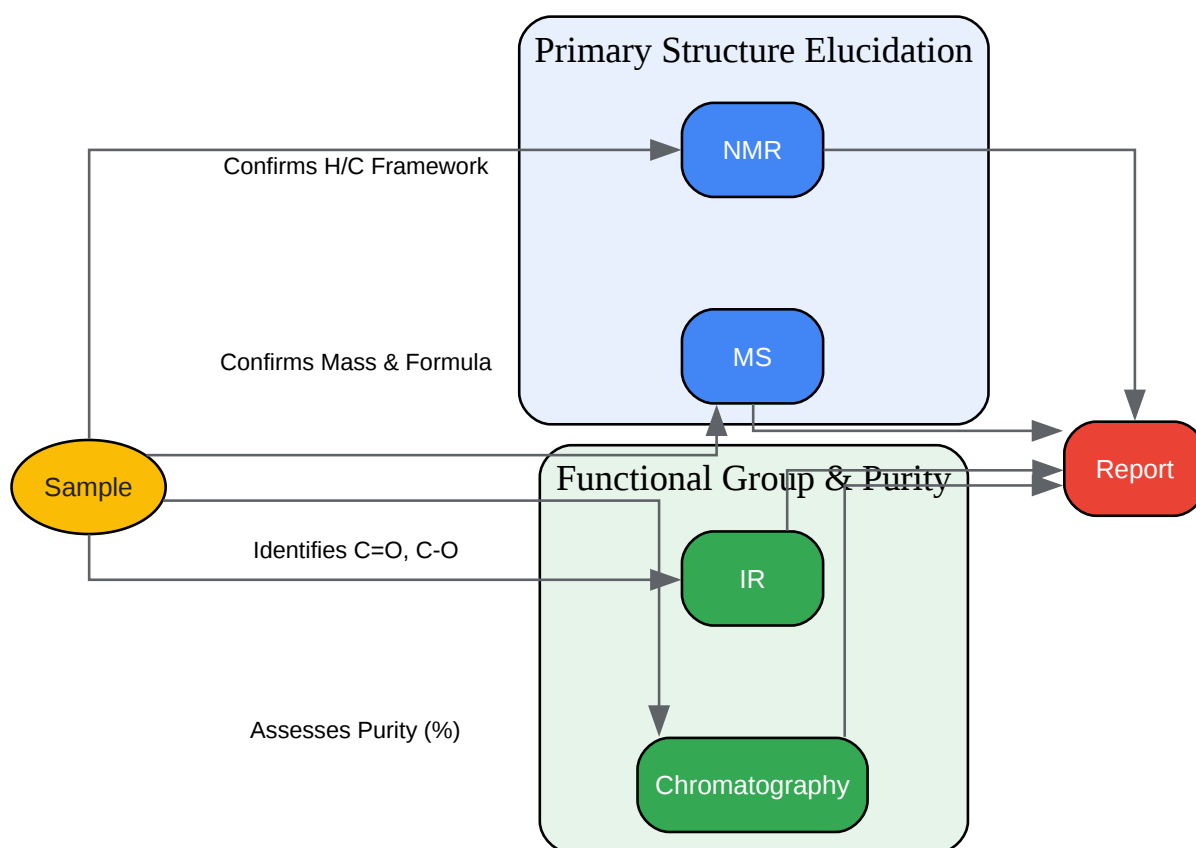
confirm its identity, purity, and stability.[3] The presence of the reactive aldehyde group, the ester, and the heavy bromine atom influences the choice of analytical techniques and the interpretation of spectral data. This application note details the primary analytical techniques required for its unambiguous characterization.

Molecular Structure and Properties

- Molecular Formula: C₉H₇BrO₃
- Molecular Weight: 243.06 g/mol
- Appearance: White solid or powder.[4][5]
- Storage: Recommended storage at 2-8°C under an inert atmosphere like nitrogen to prevent oxidation of the aldehyde group.[5]

Analytical Workflow for Structural Verification

A logical workflow is critical for efficiently characterizing a new batch or synthesis product of **Methyl 4-bromo-2-formylbenzoate**. The primary confirmation is typically achieved via NMR and MS, with IR providing complementary functional group information and chromatography assessing purity.



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Caption: Integrated workflow for the characterization of **Methyl 4-bromo-2-formylbenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule, providing detailed information about the hydrogen and carbon environments.

¹H NMR Spectroscopy

Rationale: Proton NMR confirms the presence and connectivity of the aromatic protons, the methyl ester protons, and the aldehyde proton. The chemical shifts are highly indicative of their electronic environment, and coupling constants reveal their spatial relationships.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a suitable solvent as it effectively dissolves the compound and its residual solvent peak does not interfere with key signals.
- **Instrument:** A 300 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.
- **Acquisition:** Acquire a standard proton spectrum at 25°C. Typically, 16-32 scans are sufficient.
- **Data Processing:** Reference the spectrum to the residual TMS signal (0 ppm). Perform Fourier transformation, phase correction, and baseline correction.

Expected Data Interpretation:[4]

- δ ~10.57 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its significant downfield shift is due to the strong deshielding effect of the carbonyl group and its position on the aromatic ring.
- δ ~8.02 ppm (d, $J \approx 2.1$ Hz, 1H): This doublet is assigned to the aromatic proton ortho to the aldehyde group (H-3).
- δ ~7.85 ppm (d, $J \approx 8.4$ Hz, 1H): This doublet corresponds to the aromatic proton ortho to the bromo group (H-5).
- δ ~7.74 ppm (dd, $J \approx 8.4, 2.1$ Hz, 1H): This doublet of doublets is assigned to the aromatic proton ortho to the ester group (H-6), showing coupling to both H-5 and H-3.
- δ ~3.97 ppm (s, 3H): This singlet is characteristic of the methyl ester protons (-OCH₃).

¹³C NMR Spectroscopy

Rationale: Carbon NMR provides a count of unique carbon atoms and identifies the carbonyl carbons (aldehyde and ester) and the aromatic carbons.

Protocol:

- **Sample Preparation:** Use the same sample prepared for ¹H NMR.

- Instrument: A 100 MHz or higher (corresponding to a 400 MHz proton instrument) NMR spectrometer.
- Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

Expected Data Interpretation:[4]

- δ ~190.7 ppm: Aldehyde carbonyl carbon ($\text{C}=\text{O}$).
- δ ~165.9 ppm: Ester carbonyl carbon ($\text{C}=\text{O}$).
- δ ~127.7 - 138.4 ppm: Six signals corresponding to the aromatic carbons. The carbon attached to the bromine ($\text{C}-\text{Br}$) will typically be shifted upfield compared to the others.
- δ ~52.9 ppm: Methyl ester carbon ($-\text{OCH}_3$).

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) serves as a definitive marker.

Protocol (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.
- Infusion: Infuse the sample solution directly into the ESI source.
- Acquisition: Acquire the spectrum in positive ion mode. The formation of a sodium adduct ($[\text{M}+\text{Na}]^+$) is common.[4] Alternatively, a protonated molecule ($[\text{M}+\text{H}]^+$) may be observed.[6]

- Data Analysis: Look for a pair of peaks separated by 2 m/z units with nearly equal intensity, which is the characteristic signature of a monobrominated compound.

Expected Data:

- High-Resolution MS (ESI-TOF): Calculated m/z for $[\text{C}_9\text{H}_7\text{BrO}_3+\text{Na}]^+$ is 264.9470. An observed value within 5 ppm of this confirms the elemental composition.[4]
- Low-Resolution MS (LCMS): Expect to see peaks at m/z 258 and 260 for the protonated molecule ($[\text{M}+\text{H}]^+$), representing the ^{79}Br and ^{81}Br isotopes, respectively.[6]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. It is particularly useful for identifying the two distinct carbonyl stretches from the aldehyde and ester groups.

Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.
- Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands.

Expected Data:

- $\sim 1720\text{-}1740\text{ cm}^{-1}$: Strong C=O stretching vibration from the methyl ester.
- $\sim 1690\text{-}1715\text{ cm}^{-1}$: Strong C=O stretching vibration from the aromatic aldehyde. The conjugation with the benzene ring lowers its frequency compared to the ester.
- $\sim 3050\text{-}3100\text{ cm}^{-1}$: C-H stretching from the aromatic ring.
- ~ 2850 & $\sim 2750\text{ cm}^{-1}$: Characteristic C-H stretching doublet for the aldehyde proton (Fermi resonance).

- $\sim 1200\text{-}1300\text{ cm}^{-1}$: C-O stretching from the ester group.

Chromatographic Analysis (Purity Assessment)

Rationale: Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of **Methyl 4-bromo-2-formylbenzoate** and identifying any related impurities from the synthesis.

High-Performance Liquid Chromatography (HPLC)

Protocol (General Purpose):

- Instrument: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example: start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Analysis: The purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol (General Purpose):

- Instrument: GC system coupled to a Mass Spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
- Carrier Gas: Helium at a constant flow of ~ 1 mL/min.
- Injection: 1 μL of a dilute sample solution (e.g., in dichloromethane) in split mode.
- Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

- MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
- Analysis: Purity is determined by the relative area of the main peak in the Total Ion Chromatogram (TIC). The resulting mass spectrum can be compared to a library or analyzed for characteristic fragments.

Summary of Characterization Data

| Technique | Parameter | Expected Result |
|---------------------|--------------------------------------|---|
| Appearance | Physical State | White Solid / Powder[4][5] |
| ¹ H NMR | Chemical Shifts (CDCl ₃) | δ 10.57 (s, 1H), 8.02 (d, 1H), 7.85 (d, 1H), 7.74 (dd, 1H), 3.97 (s, 3H)[4] |
| ¹³ C NMR | Chemical Shifts (CDCl ₃) | δ 190.7, 165.9, 138.4-127.7 (6C), 52.9[4] |
| HRMS | [M+Na] ⁺ | Calculated: 264.9470; Found should be within 5 ppm[4] |
| LCMS | [M+H] ⁺ | m/z 258/260 (approx. 1:1 ratio) [6] |
| IR | Key Stretches (cm ⁻¹) | ~1730 (Ester C=O), ~1700 (Aldehyde C=O), ~1250 (Ester C-O) |
| Purity | HPLC/GC | Typically >95% (method dependent) |

Conclusion

The analytical methods described provide a robust framework for the complete characterization of **Methyl 4-bromo-2-formylbenzoate**. A combination of NMR for structural mapping, high-resolution MS for elemental confirmation, IR for functional group verification, and chromatography for purity assessment constitutes a self-validating system. Adherence to these protocols will ensure the quality and reliability of this important chemical intermediate for its intended research and development applications.

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